(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

Chiral synthesis Pharmaceutical intermediate Lusutrombopag

Procure the single-enantiomer (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS 1110767-94-6), the critical chiral building block for lusutrombopag (S-888711, Mulpleta) synthesis. The defined (S)-stereochemistry at the benzylic ether is essential for maintaining downstream enantiomeric purity of the FDA/EMA-approved thrombopoietin receptor agonist. Using racemic or (R)-configured material introduces diastereomeric impurities requiring extensive revalidation. Also serves as Lusutrombopag Impurity 17 reference standard for ICH Q3A/Q3B-compliant HPLC/LC-MS quantification. Supports non-infringing process development prior to 2031 patent expiry.

Molecular Formula C15H23BrO2
Molecular Weight 315.25 g/mol
CAS No. 1110767-94-6
Cat. No. B3213028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene
CAS1110767-94-6
Molecular FormulaC15H23BrO2
Molecular Weight315.25 g/mol
Structural Identifiers
SMILESCCCCCCOC(C)C1=C(C(=CC=C1)Br)OC
InChIInChI=1S/C15H23BrO2/c1-4-5-6-7-11-18-12(2)13-9-8-10-14(16)15(13)17-3/h8-10,12H,4-7,11H2,1-3H3/t12-/m0/s1
InChIKeyOLVDKTNFGWLPMV-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS 1110767-94-6) for Pharmaceutical Intermediate Applications


(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS 1110767-94-6) is a chiral bromobenzene derivative with the molecular formula C₁₅H₂₃BrO₂ and molecular weight of 315.25 g/mol . The compound is characterized by a bromine atom at the 1-position, a methoxy group at the 2-position, and a (1S)-1-(hexyloxy)ethyl substituent at the 3-position of the benzene ring . Its primary documented application is as a synthetic intermediate in the manufacture of lusutrombopag (S-888711, brand name Mulpleta), an orally bioavailable thrombopoietin (TPO) receptor agonist developed by Shionogi for treating thrombocytopenia in chronic liver disease patients prior to elective invasive procedures [1].

Why (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene Cannot Be Replaced by Generic Analogs in Regulated Synthesis


The (S)-enantiomer configuration at the benzylic ether stereocenter is essential for the downstream synthesis of lusutrombopag, as the final drug substance must be a single enantiomer with defined thrombopoietin receptor agonist activity [1]. The racemic mixture (1-bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene) or the (R)-enantiomer would produce diastereomeric impurities that propagate through subsequent coupling steps, ultimately compromising the enantiomeric purity of the final API [2]. The original Shionogi patent explicitly claims optically active intermediates containing the (1S)-1-(hexyloxy)ethyl moiety, and substituting with non-stereochemically defined material violates the defined synthetic route and would require extensive revalidation of impurity profiles [1].

Quantitative Differentiation Evidence for (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS 1110767-94-6) Against Comparators


Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture in Lusutrombopag Intermediate Synthesis

The (S)-1-bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS 1110767-94-6) possesses a defined stereochemical configuration at the benzylic ether carbon, as indicated by the SMILES notation COC1=C([C@@H](OCCCCCC)C)C=CC=C1Br where the [C@@H] descriptor specifies the (S)-absolute configuration . In contrast, the racemic analog 1-bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS 1956379-93-3) lacks stereochemical definition and exists as a 1:1 mixture of (R)- and (S)-enantiomers [1]. The optically active (S)-configuration is a structural requirement claimed in the original Shionogi patent WO 2009017098 for intermediates leading to lusutrombopag, and use of racemic material would introduce a 50% contaminant of the inactive or undesired (R)-enantiomer that co-elutes through subsequent transformations [2].

Chiral synthesis Pharmaceutical intermediate Lusutrombopag Stereochemistry

Chemical Purity Grade: 97-98% Assay vs. Minimum 95% Standard Grade for CAS 1110767-94-6

Commercial suppliers report chemical purity specifications ranging from 97% to 98% for (S)-1-bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS 1110767-94-6), with batch-specific analytical documentation including NMR, HPLC, and GC available upon request . Bidepharm specifies a standard purity of 97% and provides batch-specific QC reports, while Qingdao Ruifengyuan offers material at 98% content with appearance described as pale yellow to yellow-brown solid [1]. The minimum purity threshold observed across multiple vendor listings is 95%, and material offered at lower purity specifications may contain residual solvents, unreacted starting materials, or degradation products that could affect downstream coupling yields in lusutrombopag synthesis . For pharmaceutical intermediate applications where subsequent reaction yields are cumulative, a 2-3% absolute purity differential between 95% and 97-98% translates to potentially meaningful variation in final API yield when propagated through multiple synthetic steps .

Analytical chemistry Quality control Pharmaceutical procurement HPLC purity

Regioisomeric Bromine Positioning: 1-Bromo-3-substituted vs. 4-Bromo-2-substituted Structural Analogs

(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene features bromine substitution at the 1-position of the benzene ring relative to the 2-methoxy and 3-[(1S)-1-(hexyloxy)ethyl] substituents . A structurally related analog, 4-bromo-1-(hexyloxy)-2-methoxybenzene (no CAS provided in search results), places the bromine atom para to the hexyloxy group rather than in the 1,2,3-trisubstituted pattern required for lusutrombopag intermediate coupling [1]. The specific 1-bromo-2-methoxy-3-(1-hexyloxyethyl) substitution pattern enables the subsequent thiazole ring-forming reaction with thiourea that yields (S)-4-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine (CAS 1110767-98-0), a critical downstream intermediate in the Shionogi lusutrombopag synthetic route [2]. Regioisomeric analogs with bromine at the 4-position or lacking the 2-methoxy group would direct cross-coupling reactivity to different positions, fundamentally altering the connectivity of the final product.

Regiochemistry Synthetic intermediate Cross-coupling Structure-activity relationship

Bromine as Reactive Handle: Comparative Reactivity vs. Chloro-Containing Analogs in Cross-Coupling

The bromine substituent in (S)-1-bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene serves as the reactive handle for palladium-catalyzed cross-coupling reactions in the lusutrombopag synthetic pathway . In the patent literature for lusutrombopag intermediate preparation (CN106565625A), bromo-compounds are explicitly preferred over chloro-compounds for the thiazole ring-closure step, with the patent stating that using bromo-compounds instead of chloro-compounds in the ring-closure step yields a quantitative conversion and is 'quite easy to operate' [1]. The enhanced reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed transformations is well-established class-level knowledge, with typical reactivity differences of 1-2 orders of magnitude in oxidative addition rates depending on ligand selection [2]. This translates to milder reaction conditions and higher yields for the bromo intermediate relative to the corresponding chloro analog.

Cross-coupling Suzuki coupling Negishi coupling Synthetic methodology

Application Scenarios for (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS 1110767-94-6) in Pharmaceutical Development and Manufacturing


Lusutrombopag API Manufacturing: Chiral Intermediate for Thiazole Ring Formation

The primary validated application of CAS 1110767-94-6 is as the chiral bromo-intermediate in the synthesis of lusutrombopag (S-888711, Mulpleta), an FDA-approved and EMA-approved thrombopoietin receptor agonist for treating thrombocytopenia in chronic liver disease patients undergoing invasive procedures [1]. The compound undergoes palladium-catalyzed cross-coupling or nucleophilic substitution to form the key thiazole intermediate (S)-4-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine (CAS 1110767-98-0), which is subsequently elaborated to the final API [2]. Procurement of the single-enantiomer (S)-configured material is essential for maintaining the stereochemical integrity of the final drug substance and compliance with the original Shionogi patent-defined synthetic route [3].

Pharmaceutical Impurity Reference Standard: Lusutrombopag Impurity 17

CAS 1110767-94-6 is cataloged as Lusutrombopag Impurity 17 by pharmaceutical impurity standards suppliers including H&D and other reference standard manufacturers [1]. In this capacity, the compound serves as an analytical reference material for method development, method validation (AMV), and quality control (QC) applications during ANDA filing or commercial production of lusutrombopag [2]. The compound is available in reference-grade purity (control-grade) suitable for HPLC/LC-MS quantification of residual intermediate carryover in final API batches, supporting ICH Q3A/Q3B impurity control requirements [3].

Process Chemistry Optimization: Alternative Lusutrombopag Synthetic Routes

For generic pharmaceutical manufacturers developing non-infringing or improved synthetic routes to lusutrombopag, CAS 1110767-94-6 represents a critical chiral building block around which alternative process chemistry strategies can be designed [1]. Chinese patent CN106565625A discloses improved preparation methods for lusutrombopag intermediates that achieve yields of 70-80% using bromo-compounds in ring-closure steps, representing a substantial improvement over the original Shionogi route which reportedly gave only 5-8% overall yield from earlier-stage intermediates [2]. Procurement of high-purity (97-98%) (S)-configured material supports process development studies aimed at establishing economically viable generic manufacturing routes prior to patent expiry in 2031 [3].

Structure-Activity Relationship Studies: TPO Receptor Agonist Pharmacophore Exploration

The (S)-1-bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene scaffold contains the key pharmacophoric elements of the lusutrombopag series: the 2-methoxybenzene core, the chiral 1-(hexyloxy)ethyl side chain, and a bromine handle for diversification [1]. Academic and industrial medicinal chemistry groups studying TPO receptor agonists may utilize this intermediate for parallel synthesis of analog libraries, wherein the bromine substituent enables Suzuki-Miyaura, Negishi, or Buchwald-Hartwig coupling with diverse aryl/heteroaryl partners to probe structure-activity relationships around the thiazole replacement [2]. The defined (S)-stereochemistry at the benzylic ether position is critical for maintaining the stereochemical-activity relationship established in the lusutrombopag clinical candidate [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.